4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-5-(piperidin-1-yl)pyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is often obtained through crystallization and filtration, followed by drying to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide: Contains an indole moiety and exhibits similar biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Studied for their anti-tubercular properties.
Uniqueness
4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C16H17ClN4O |
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Molecular Weight |
316.78 g/mol |
IUPAC Name |
4-chloro-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H17ClN4O/c17-13-6-4-12(5-7-13)15(22)20-14-10-18-16(19-11-14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,20,22) |
InChI Key |
HUJCNUAFOVOBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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